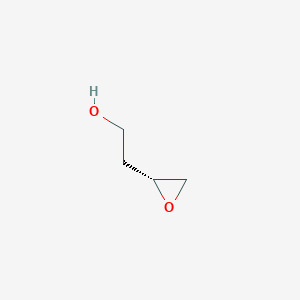Oxiraneethanol, (2R)-
CAS No.: 76282-48-9
Cat. No.: VC7999409
Molecular Formula: C4H8O2
Molecular Weight: 88.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76282-48-9 |
|---|---|
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol |
| IUPAC Name | 2-[(2R)-oxiran-2-yl]ethanol |
| Standard InChI | InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m1/s1 |
| Standard InChI Key | AVSUMWIDHQEMPD-SCSAIBSYSA-N |
| Isomeric SMILES | C1[C@H](O1)CCO |
| SMILES | C1C(O1)CCO |
| Canonical SMILES | C1C(O1)CCO |
Introduction
Chemical Identity and Structural Characteristics
(2R)-Oxiraneethanol, systematically named (2R)-2-(hydroxymethyl)oxirane, belongs to the class of epoxy alcohols. Its molecular formula is C₃H₆O₂, with a molecular weight of 74.08 g/mol. The compound features a three-membered epoxide ring fused to a hydroxymethyl group, creating significant ring strain that enhances its reactivity in nucleophilic ring-opening reactions .
Stereochemical Configuration
The (2R) designation indicates the absolute configuration at the second carbon of the oxirane ring. This chirality is critical for enantioselective synthesis, as demonstrated in Sharpless asymmetric epoxidation protocols . The spatial arrangement influences intermolecular interactions, particularly in biological systems where enantiopurity dictates pharmacological activity.
Spectroscopic and Computational Data
-
X-ray Crystallography: Single-crystal analyses of analogous epoxides, such as DNDI-VL-2098, confirm the R-configuration via unambiguous electron density maps .
Synthesis and Scalable Production
Sharpless Asymmetric Epoxidation
The synthesis of (2R)-oxiraneethanol derivatives often employs the Sharpless epoxidation, a Nobel Prize-winning method for enantioselective epoxide formation. For example, (R)-2-methyl-2-(4-trifluoromethoxyphenoxymethyl)oxirane—a structurally related compound—was synthesized via this route, achieving >99% enantiomeric excess (ee) through optimized reaction conditions . Key steps include:
-
Epoxidation Precursor: Allylic alcohols (e.g., 2-methyl-2-propen-1-ol) are treated with titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide.
-
Kinetic Resolution: Chiral ligands direct oxygen insertion to form the R-configured epoxide.
-
Workup and Purification: In situ quenching and crystallization eliminate column chromatography, enhancing scalability .
Industrial-Scale Considerations
A kilogram-scale process for DNDI-VL-2098 highlights critical safety and efficiency adaptations:
-
Temperature Control: Exothermic reactions are managed via jacketed reactors to prevent thermal runaway .
-
Solvent Selection: Methanol and dichloromethane facilitate high-yield ring closure (92%) while minimizing byproducts .
-
Quality Assurance: HPLC and GC monitor reaction progress, ensuring ≥95% chemical purity .
Applications in Pharmaceutical Chemistry
Antiparasitic Drug Development
(2R)-Oxiraneethanol derivatives are pivotal in synthesizing DNDI-VL-2098, a preclinical candidate for visceral leishmaniasis. The compound's epoxide ring undergoes regioselective nucleophilic attack by imidazole derivatives, forming heterocyclic frameworks with potent antiprotozoal activity .
Chiral Building Blocks
The enantiopurity of (2R)-oxiraneethanol enables asymmetric synthesis of:
-
β-Blockers: Epoxide ring-opening with amines yields chiral amino alcohols.
-
Antiviral Agents: Incorporation into nucleoside analogs enhances target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume